[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-2-yl]methanol
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Overview
Description
[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-2-yl]methanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2,4-Dimethoxyphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 2,4-dimethoxybenzyl chloride with piperidine under basic conditions, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic hydrogenation, cyclization, and functional group transformations .
Chemical Reactions Analysis
Types of Reactions
[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-2-yl]methanol has various scientific research applications, including:
Mechanism of Action
The mechanism of action of [1-[(2,4-Dimethoxyphenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-[(2,4-Dimethoxyphenyl)methyl]piperidin-2-yl]methanol include other piperidine derivatives such as:
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,4-dimethoxyphenyl group, which may confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
[1-[(2,4-dimethoxyphenyl)methyl]piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-18-14-7-6-12(15(9-14)19-2)10-16-8-4-3-5-13(16)11-17/h6-7,9,13,17H,3-5,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGXXEWYNWEAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCCCC2CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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